6-[(4-Bromophenyl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[(4-bromophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFOSMQUTWUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(4-Bromophenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrimidine ring with a bromophenyl group at the 6-position and an amine group at the 4-position. The unique substitution pattern enhances its interactions with biological targets, making it a promising candidate for drug development.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the condensation of 4-bromoaniline with 2-methylpyrimidine-4-carbaldehyde, often facilitated under acidic or basic conditions using catalysts like p-toluenesulfonic acid or sodium hydroxide. The reaction is usually conducted under reflux conditions, followed by product isolation through crystallization or chromatography. In industrial applications, continuous flow reactors may be employed to enhance yield and control over reaction conditions.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
1. Anti-inflammatory Activity
- The compound has shown potential in inhibiting COX-2 activity, a key enzyme involved in inflammation. In vitro studies reported IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
2. Anticancer Properties
- Preliminary studies suggest that this compound may possess anticancer properties by influencing cell proliferation pathways. It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating selective toxicity towards certain types of T-lymphoblastic cells while sparing normal cells .
3. Antiviral Activity
- There are indications that this compound may also exhibit antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in inflammatory and proliferative pathways. This interaction can modulate signaling cascades that are critical for disease progression in conditions such as cancer and autoimmune diseases .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound:
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future exploration:
- Structural Modifications: Investigating how variations in substitution patterns affect biological activity.
- In Vivo Studies: Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogenated Derivatives
- 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine (CAS 2092721-98-5): Substitution of bromine with chlorine reduces molecular weight and polarizability.
- 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (25): Incorporates a morpholine ring, enhancing solubility and hydrogen-bonding capacity. IR data shows NH₂ peaks at 3398 cm⁻¹, similar to the target compound, but with additional morpholine-related bands at 2965 cm⁻¹ (C-H stretching) .
Heterocyclic Modifications
- High melting point (284–285°C) suggests enhanced thermal stability compared to non-fused analogs .
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine: Trifluoromethyl and methoxy groups introduce strong electron-withdrawing and donating effects, respectively. Crystal structure reveals intramolecular N–H⋯N hydrogen bonding, stabilizing the conformation .
Antimicrobial and Pesticidal Activity
- Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole moieties (U7, U8) :
- Halogenated pyrrolopyrimidines (e.g., compound 10) :
Physicochemical and Spectral Data
Table 1: Key Properties of Selected Analogs
Preparation Methods
Direct Condensation Approach
A common and efficient method for synthesizing 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine involves the condensation of 4-bromoaniline with 2-methylpyrimidine-4-carbaldehyde. The process is generally catalyzed by acids or bases such as p-toluenesulfonic acid or sodium hydroxide. The reaction is typically performed under reflux, and the product is isolated by crystallization or chromatography.
$$
\text{4-bromoaniline} + \text{2-methylpyrimidine-4-carbaldehyde} \xrightarrow{\text{acid/base, reflux}} \text{this compound}
$$
| Parameter | Typical Value |
|---|---|
| Catalyst | p-toluenesulfonic acid or NaOH |
| Solvent | Ethanol, methanol, or toluene |
| Temperature | Reflux (78–110°C) |
| Reaction Time | 4–16 hours |
| Yield | 70–89% |
| Product Isolation | Crystallization or chromatography |
Multi-Step Synthesis via Dichloropyrimidine Intermediates
Another robust approach involves the synthesis of a dichloropyrimidine intermediate, followed by nucleophilic substitution and further functionalization to introduce the 4-bromobenzyl group.
-
- The dichloropyrimidine can be selectively substituted at the 4-position with an amine nucleophile under basic conditions (e.g., sodium hydride or potassium tert-butoxide in a polar aprotic solvent).
- The 6-position is then functionalized with the 4-bromobenzyl group, often via a palladium-catalyzed coupling or nucleophilic substitution.
Key Parameters for Dichloropyrimidine Route:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid-catalyzed condensation | p-bromophenylacetic acid, solid acid, MeOH, reflux | 80–90% |
| Methoxylation | Sodium methoxide, dimethyl carbonate, 70–80°C | 75–85% |
| Formamidine cyclization | Formamidine hydrochloride, 20–30°C, 15–17 h | 70–80% |
| Nucleophilic substitution | NaH or KOtBu, DMSO or DMF, 50–100°C | 60–80% |
Industrial and Flow Chemistry Adaptations
For large-scale or industrial synthesis, continuous flow reactors are increasingly used. These systems provide precise control over temperature, reagent addition, and reaction time, resulting in improved yields and reproducibility.
Industrial Process Highlights:
- Automated reagent addition
- Inline product isolation (crystallization or extraction)
- Enhanced safety and scalability
| Scale | Reactor Type | Typical Yield | Purity |
|---|---|---|---|
| Laboratory | Batch flask | 70–89% | 95–99% |
| Industrial | Continuous flow | 80–92% | 98–99.5% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct condensation | Simple, few steps, good yield | Sensitive to moisture, limited scalability |
| Dichloropyrimidine route | Versatile, allows further derivatization | Multi-step, requires careful purification |
| Flow chemistry/industrial | High reproducibility, scalable | Requires specialized equipment |
Research Findings and Optimization
- Catalyst choice significantly affects yield and selectivity; p-toluenesulfonic acid gives high purity but may require neutralization steps.
- Solvent selection (ethanol, methanol, toluene) impacts solubility of reactants and ease of product isolation.
- Temperature control is crucial; excessive heating can lead to side reactions or decomposition.
- Continuous flow methods offer improved safety and are preferred for hazardous reagents or large-scale production.
Summary Table: Key Preparation Data
| Step/Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct condensation | 4-bromoaniline, 2-methylpyrimidine-4-carbaldehyde, p-TsOH | Reflux, EtOH | 70–89 | Simple, high purity |
| Dichloropyrimidine | p-bromophenylacetic acid, solid acid, MeOH; NaOMe, DMC; formamidine HCl | Multi-step, 20–80°C | 60–90 | More complex, versatile |
| Industrial/Flow | As above, automated | Continuous, 60–100°C | 80–92 | High throughput, reproducible |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
